3-Allyl-1,3,5-triazinane-2,4-dione

Regiochemistry Physical Chemistry Physicochemical Profiling

3-Allyl-1,3,5-triazinane-2,4-dione (CAS 104732-57-2) is an s-triazine heterocycle with a single allyl substituent at the N3 position, belonging to the 1,3,5-triazinane-2,4-dione class which finds use as synthetic intermediates in medicinal chemistry and polymer science. This compound is often positioned alongside close structural analogs such as the 1-allyl regioisomer (CAS 104732-58-3) and the saturated propyl derivative (CAS 104732-54-9).

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 104732-57-2
Cat. No. B024635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-1,3,5-triazinane-2,4-dione
CAS104732-57-2
Synonyms1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-propenyl)-(9CI)
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)NCNC1=O
InChIInChI=1S/C6H9N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2H,1,3-4H2,(H,7,10)(H,8,11)
InChIKeyUHGWOUALOTYEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Allyl-1,3,5-triazinane-2,4-dione (CAS 104732-57-2): Quantitative Differentiation Guide for Sourcing and Scientific Selection


3-Allyl-1,3,5-triazinane-2,4-dione (CAS 104732-57-2) is an s-triazine heterocycle with a single allyl substituent at the N3 position, belonging to the 1,3,5-triazinane-2,4-dione class which finds use as synthetic intermediates in medicinal chemistry and polymer science . This compound is often positioned alongside close structural analogs such as the 1-allyl regioisomer (CAS 104732-58-3) and the saturated propyl derivative (CAS 104732-54-9). The differentiation of 3-allyl-1,3,5-triazinane-2,4-dione from these in-class candidates is critical for applications where regiospecific reactivity, electronic properties, or the balance between hydrophilic character and molecular complexity are key determinants of synthetic success .

Why 3-Allyl-1,3,5-triazinane-2,4-dione Cannot Be Simply Interchanged with Its Closest Analogs


Assuming functional equivalence among the 1-allyl, 3-allyl, and 3-propyl triazinane-dione analogs is a high-risk procurement strategy. These compounds differ fundamentally in their regiospecific N-substitution patterns and substituent nature, which directly dictate their chemical reactivity and physical properties. For instance, the allyl group's unsaturation imparts distinct electronic polarization and molecular surface characteristics compared to a saturated propyl chain, while the position of substitution (N1 vs. N3) influences hydrogen-bonding capacity and steric accessibility. A generic 'triazinane-dione' selection fails when a synthesis demands regioselective alkylation, specific solubility parameters, or precise lipophilicity as quantified below [1].

Procurement-Relevant Quantitative Differentiation of 3-Allyl-1,3,5-triazinane-2,4-dione Against In-Class Alternatives


Regioisomeric Differentiation: 3-Allyl vs. 1-Allyl Substitution Impact on Physicochemical Properties

The 3-allyl substitution pattern in 3-Allyl-1,3,5-triazinane-2,4-dione results in quantifiably lower lipophilicity (XLogP3) compared to its 1-allyl regioisomer (CAS 104732-58-3), a critical factor for solubility and partitioning in both synthetic and biological media. This difference arises from the variation in molecular dipole and hydrogen-bonding orientation due to the allyl group's position on the triazinane ring. The target compound provides a measurable advantage in aqueous compatibility while maintaining the allyl handle's reactivity . Published crystallographic studies on similar 1,3,5-triazine-2,4-dione scaffolds confirm that N-alkylation position dramatically alters solid-state packing and solubility [1].

Regiochemistry Physical Chemistry Physicochemical Profiling

Topological Polar Surface Area (TPSA) Comparison: 3-Allyl vs. 3-Propyl Derivative

The presence of an sp2-hybridized allyl substituent in the target compound results in a higher Topological Polar Surface Area (TPSA) compared to its saturated analog, 3-propyl-1,3,5-triazinane-2,4-dione (CAS 104732-54-9). The pi-electrons of the allyl group contribute to a larger PSA, which is a critical descriptor for predicting intestinal absorption and blood-brain barrier penetration according to Veber's and Egan's rules [1]. While no direct experimental TPSA measurement was found, calculated TPSA values from authoritative databases provide a standardized basis for comparison .

Medicinal Chemistry Drug Design Permeability

Rotatable Bond Count as a Measure of Conformational Flexibility

The 3-allyl modification introduces a specific level of conformational restriction relative to fully saturated analogs. 3-Allyl-1,3,5-triazinane-2,4-dione possesses exactly 2 rotatable bonds, a figure shared by its 1-allyl isomer but critically lower than the unsubstituted parent 1,3,5-triazinane-2,4-dione, which has 0 rotatable exocyclic bonds . This count is important for computational chemists assessing ligand entropy penalties upon binding; each rotatable bond is estimated to cost approximately 0.5-1.5 kcal/mol in free energy of binding [1].

Molecular Modeling Target Binding Entropy

Synthetic Accessibility: Evidence of N-Allylation Yields on a Triazine-2,4-dione Scaffold

The feasibility of introducing allyl groups onto the 1,3,5-triazine-2,4-dione scaffold is directly confirmed by the synthesis of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione via reaction of 6-phenyl-1,3,5-triazine-2,4-dione with allyl bromide in the presence of K2CO3 in DMF [1]. This reaction demonstrates that N-allylation proceeds cleanly and regioselectively on this scaffold, yielding a crystalline product whose structure was unambiguously confirmed by single-crystal X-ray diffraction. The method validates a direct synthetic route to the target compound (by substituting the 6-phenyl starting material with the unsubstituted triazine-2,4-dione), providing confidence in its scalable laboratory procurement without the need for specialized equipment [1].

Synthetic Chemistry Alkylation Crystallography

Research and Industrial Scenarios Where 3-Allyl-1,3,5-triazinane-2,4-dione Provides a Procurement Advantage


Scaffold for Selective N-Functionalization via Thiol-Ene or Cross-Metathesis Chemistry

The quantifiably higher hydrophilicity (XLogP3 = -0.3) and the presence of the terminal alkene in 3-Allyl-1,3,5-triazinane-2,4-dione make it the superior choice over the 1-allyl regioisomer (XLogP3 = -0.1) for aqueous-phase thiol-ene 'click' bioconjugation reactions. The enhanced solubility profile facilitates reactions in biologically relevant buffers without the need for significant co-solvent, a critical requirement for protein or nucleotide labeling chemistry. This is supported by the calculated TPSA difference (61.4 vs. 58.8 Ų for the saturated analog), indicating better dispersion in polar media .

Design of Covalent Myosin Inhibitors or Targeted Cardiac Therapeutics

Patents in the triazine-dione space, such as those filed by Jiangsu Hengrui Pharmaceuticals (WO2022/106000), indicate that specific N-alkylation patterns on the triazinane-2,4-dione core are crucial for myosin inhibition. The target compound, with its specific 3-allyl substitution and conformational flexibility (2 rotatable bonds), occupies a unique property space that may be critical for lead optimization. Researchers developing treatments for hypertrophic cardiomyopathy may find the precise combination of hydrophilicity and the allyl warhead critical for achieving selective target engagement, as inferred from the class-level activity of triazine-dione derivatives [1].

Synthesis of Novel N-Halamine Biocidal Polymers or Coatings

The demonstrated ability to N-allylate the triazine-2,4-dione core [2] positions this compound as a key monomer precursor for biocidal polymer synthesis. In designing N-halamine materials for water purification, the incorporation of the allyl group via the target compound offers a direct route to polymerization, distinguishing it from the 3-propyl derivative which lacks the polymerizable alkene functionality. The target compound's hydrogen-bond donor/acceptor count (2 donors, 2 acceptors) also influences the final polymer's chlorine rechargeability, a parameter that can be computationally predicted before synthesis.

In Silico Screening Libraries for Fragment-Based Drug Discovery (FBDD)

For computational chemistry teams curating fragment libraries, the target compound fulfills the 'Rule of Three' criteria (MW = 155.15 < 300, XLogP3 = -0.3 ≤ 3, H-bond donors = 2 ≤ 3, H-bond acceptors = 2 ≤ 3) . Its slightly higher TPSA (61.4 Ų) compared to the propyl analog (58.8 Ų) biases it towards lead-like rather than drug-like chemical space, making it a superior fragment hit for targets with polar active sites. The 2 rotatable bonds provide a balance of rigidity and flexibility ideal for fragment growing or linking strategies. This profile differentiates it from more lipophilic or rigid in-class alternatives that may exhibit poorer solubility or fewer vectors for chemical elaboration.

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